1,10-Bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione
Overview
Description
1,10-Bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione is a complex organic compound that features adamantane and piperazine moieties. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while piperazine is a heterocyclic amine with various pharmacological properties. The combination of these two structures in a single molecule offers unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,10-Bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl groups in the decane-1,10-dione can be reduced to alcohols.
Substitution: The piperazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced alcohol forms of the dione, and various substituted piperazine derivatives.
Scientific Research Applications
1,10-Bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a molecular probe in biological systems.
Industry: Utilized in the development of advanced materials due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of 1,10-Bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine moieties. The adamantane structure provides rigidity, which may enhance binding affinity and specificity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: Another adamantane derivative with high reactivity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar piperazine moieties used in pharmacological studies.
Uniqueness
1,10-Bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione is unique due to its combination of adamantane and piperazine structures, offering a balance of rigidity and flexibility. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1,10-bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N4O2/c43-35(39-9-13-41(14-10-39)37-31-19-27-17-28(21-31)22-32(37)20-27)7-5-3-1-2-4-6-8-36(44)40-11-15-42(16-12-40)38-33-23-29-18-30(25-33)26-34(38)24-29/h27-34,37-38H,1-26H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXIACJTRBODGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)CCCCCCCCC(=O)N5CCN(CC5)C6C7CC8CC(C7)CC6C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134270 | |
Record name | Piperazine, 1,1′-(1,10-dioxo-1,10-decanediyl)bis[4-tricyclo[3.3.1.13,7]dec-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72616-30-9 | |
Record name | Piperazine, 1,1′-(1,10-dioxo-1,10-decanediyl)bis[4-tricyclo[3.3.1.13,7]dec-2-yl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72616-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1,1′-(1,10-dioxo-1,10-decanediyl)bis[4-tricyclo[3.3.1.13,7]dec-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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